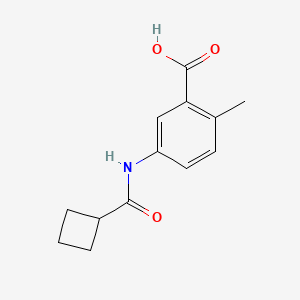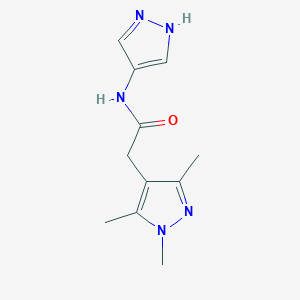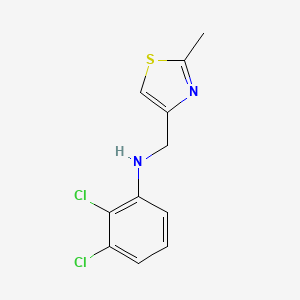
1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one is an organic compound that features both an iodophenyl group and a nitroimidazole moiety. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the iodophenyl intermediate: This can be achieved by iodination of a suitable phenyl precursor.
Formation of the nitroimidazole intermediate: This involves nitration of an imidazole ring.
Coupling reaction: The iodophenyl and nitroimidazole intermediates are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or cyano derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a drug candidate due to its functional groups.
Industry: Use in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with nitroimidazole groups can act as antimicrobial agents by interfering with DNA synthesis. The iodophenyl group may enhance binding affinity to specific proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-bromophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(4-chlorophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one may confer unique properties such as higher molecular weight, different electronic effects, and potentially different biological activity compared to its bromine or chlorine analogs.
Propiedades
Fórmula molecular |
C11H8IN3O3 |
|---|---|
Peso molecular |
357.10 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)-2-(4-nitroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C11H8IN3O3/c12-9-3-1-8(2-4-9)10(16)5-14-6-11(13-7-14)15(17)18/h1-4,6-7H,5H2 |
Clave InChI |
GPVFNBHTSRHAHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CN2C=C(N=C2)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B14914059.png)



![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
![4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)

![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)

![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)


